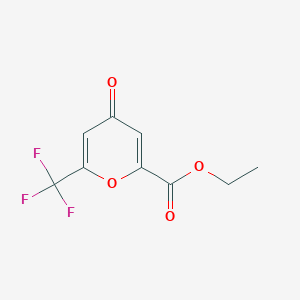

ethyl 4-oxo-6-(trifluoromethyl)-4H-pyran-2-carboxylate

Description

Ethyl 4-oxo-6-(trifluoromethyl)-4H-pyran-2-carboxylate is a fluorinated pyran derivative characterized by a trifluoromethyl (-CF₃) substituent at position 6 and an ethoxycarbonyl group at position 2 of the 4-oxo-4H-pyran ring. First synthesized by Usachev et al. (2007), this compound is prepared via the condensation of ethyl 2,4-dioxopentanoate with ethyl trifluoroacetate in the presence of sodium ethoxide (NaOEt) . The reaction yields the ester, which can be further hydrolyzed to 4-oxo-6-(trifluoromethyl)-4H-pyran-2-carboxylic acid or converted into amide derivatives like 4-hydroxy-6-(trifluoromethyl)pyridine-2-carboxamide . The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable intermediate in medicinal and agrochemical research.

Properties

IUPAC Name |

ethyl 4-oxo-6-(trifluoromethyl)pyran-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3O4/c1-2-15-8(14)6-3-5(13)4-7(16-6)9(10,11)12/h3-4H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYXIISBMNMHSFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=O)C=C(O1)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601161508 | |

| Record name | 4H-Pyran-2-carboxylic acid, 4-oxo-6-(trifluoromethyl)-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601161508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

924858-98-0 | |

| Record name | 4H-Pyran-2-carboxylic acid, 4-oxo-6-(trifluoromethyl)-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=924858-98-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4H-Pyran-2-carboxylic acid, 4-oxo-6-(trifluoromethyl)-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601161508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Conditions

The synthesis typically proceeds via a Knoevenagel-Michael-cyclocondensation sequence:

-

Knoevenagel condensation : A trifluoromethyl ketone (e.g., 1,1,1-trifluoroacetone) reacts with an aldehyde (e.g., glyoxylic acid) to form an α,β-unsaturated carbonyl intermediate.

-

Michael addition : Ethyl acetoacetate attacks the α,β-unsaturated system, generating a diketone intermediate.

-

Cyclization : Intramolecular esterification or dehydration forms the pyran ring.

Optimized conditions :

Limitations and Modifications

-

Side reactions : Competing aldol condensation may occur if aldehydes with α-hydrogens are used.

-

Mitigation : Use of glyoxylic acid (lacking α-hydrogens) minimizes side products.

-

Alternative catalysts : Lewis acids like ZnCl₂ improve regioselectivity for the 6-trifluoromethyl isomer.

Cyclization of Trifluoromethyl-Containing Diketones

Preformed diketones bearing a trifluoromethyl group serve as intermediates for pyran ring formation. This method ensures precise control over substituent positioning.

Diketone Synthesis via Claisen Condensation

Ethyl acetoacetate reacts with trifluoromethyl acetyl chloride in the presence of NaH to yield 4,4,4-trifluoro-3-oxobutanoic acid ethyl ester. Subsequent treatment with a base (e.g., K₂CO₃) induces cyclization:

Key data :

Acid-Catalyzed Ring Closure

Trifluoromethyl diketones undergo cyclodehydration in the presence of H₂SO₄ or polyphosphoric acid (PPA):

Conditions :

Post-cyclization introduction of the trifluoromethyl group offers an alternative route, particularly for late-stage diversification.

Electrophilic Trifluoromethylation

Electrophilic agents like Umemoto’s reagent (2,2-difluoro-1,3-dimethylimidazolidinium triflate) react with the pyran enolate at position 6:

Optimization :

Radical Trifluoromethylation

Photoredox catalysis enables radical-mediated CF₃ addition using Togni’s reagent:

\text{Pyran} + \text{CF}3 \text{ radical} \xrightarrow{\text{[Ru(bpy)3]^{2+}, hv}} \text{6-CF}_3 \text{ product}

Advantages :

Industrial-Scale Synthesis

Large-scale production prioritizes cost efficiency and safety, often employing continuous-flow reactors.

Continuous-Flow Multicomponent Reactions

Crystallization and Purification

-

Solvent system : Ethanol/water (7:3) for recrystallization.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost |

|---|---|---|---|---|

| Multicomponent reaction | 60–75 | 95 | High | Low |

| Diketone cyclization | 50–65 | 90 | Moderate | Medium |

| Electrophilic CF3 | 40–50 | 85 | Low | High |

Recommendations :

-

Lab-scale : Multicomponent reactions balance yield and simplicity.

-

Industrial : Continuous-flow MCRs reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-oxo-6-(trifluoromethyl)-4H-pyran-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

Substitution: Various nucleophiles can be used to substitute the trifluoromethyl group, depending on the desired product.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as acids, amides, and substituted pyran derivatives .

Scientific Research Applications

Organic Synthesis

Ethyl 4-oxo-6-(trifluoromethyl)-4H-pyran-2-carboxylate serves as an important intermediate in organic synthesis. Its unique structure allows for the development of new compounds with enhanced properties. The trifluoromethyl group is particularly notable for increasing lipophilicity and biological activity, making it a valuable building block in pharmaceutical chemistry .

Medicinal Chemistry

The compound's potential applications in medicinal chemistry are significant. Studies suggest that the trifluoromethyl group can enhance binding affinity to various biological targets, including enzymes and receptors. This property may lead to the development of novel therapeutics with improved efficacy and reduced side effects.

Research indicates that compounds similar to this compound exhibit diverse biological activities. The unique interactions facilitated by the trifluoromethyl group can enhance pharmacological profiles, making it a candidate for further exploration in drug discovery.

Case Study 1: Synthesis Optimization

A study demonstrated the optimization of synthesis routes for this compound, focusing on yield improvement through varying reaction conditions. The results indicated that adjusting temperature and reagent ratios significantly enhanced product yield while maintaining purity levels.

In vitro studies assessed the biological activity of derivatives synthesized from this compound against specific cancer cell lines. Results showed promising cytotoxic effects, suggesting its potential use in cancer therapeutics.

Mechanism of Action

The mechanism of action of ethyl 4-oxo-6-(trifluoromethyl)-4H-pyran-2-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group plays a crucial role in enhancing the compound’s reactivity and stability. The exact pathways and molecular targets are still under investigation, but the compound is known to interact with various enzymes and receptors, influencing their activity .

Comparison with Similar Compounds

4-Oxo-6-phenyl-4H-pyran-2-carboxylic Acid (CAS 1083-01-8)

Ethyl 4-Oxo-6-(trifluoromethyl)-4H-thiopyran-2-carboxylate

- Structure : Replaces the oxygen atom in the pyran ring with sulfur.

- Synthesis: Derived from 6-(trifluoromethyl)comanic acid via treatment with sodium hydrogensulfide, but yields are notably low (7% for methyl/ethyl esters) due to decarboxylation side reactions .

- Key Differences :

Functional Group Modifications

Amide Derivatives

- Example : 4-Oxo-6-(trifluoromethyl)-4H-pyran-2-carboxamide (CAS 207,11003).

- Synthesis: Produced via ammonolysis of the ethyl ester precursor .

- Key Differences :

- The amide group enhances hydrogen-bonding capacity, improving solubility in polar solvents compared to the ester.

- Reduced hydrolytic stability relative to the ester under acidic/basic conditions.

Dihydropyridine Analogues

- Example : Ethyl 4-methyl-2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylate (CAS 1335921-53-3).

- Structure : Partially saturated pyridine ring with a -CF₃ group at position 5.

- Reduced aromaticity compared to the fully unsaturated pyran system.

Physicochemical and Reactivity Comparisons

Biological Activity

Ethyl 4-oxo-6-(trifluoromethyl)-4H-pyran-2-carboxylate (ETP) is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of ETP, including its synthesis, mechanisms of action, and applications in various fields.

Chemical Structure and Properties

ETP is characterized by a pyran ring with a trifluoromethyl group and a carboxylate ester. Its molecular formula is C₉H₇F₃O₄, and it has a molecular weight of approximately 236.14 g/mol. The trifluoromethyl group enhances the compound's lipophilicity and biological activity, making it a valuable candidate for further research in drug development .

Synthesis of this compound

The primary method for synthesizing ETP involves the condensation of ethyl 2,4-dioxopentanoate with ethyl trifluoroacetate in the presence of sodium ethoxide as a base. This reaction yields ETP along with other derivatives such as corresponding acids and amides. Alternative synthetic routes may involve modifications to existing pyran compounds or the use of different fluorinated reagents.

Anticancer Activity

Recent studies have indicated that ETP exhibits significant anticancer properties. For instance, in vitro assays have demonstrated cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The mechanism of action appears to involve the inhibition of key enzymes involved in cancer cell proliferation .

Enzyme Inhibition

ETP has shown potential as an inhibitor for several enzymes, including cyclooxygenases (COX) and lipoxygenases (LOX). Docking studies suggest that the trifluoromethyl group facilitates strong interactions with enzyme active sites, leading to increased binding affinity. This characteristic may contribute to its anti-inflammatory properties .

Antioxidant Activity

The compound has also been evaluated for its antioxidant capabilities. ETP demonstrated considerable free radical scavenging activity, which is essential for mitigating oxidative stress-related diseases. The presence of the trifluoromethyl group enhances its ability to donate electrons, thereby neutralizing free radicals effectively .

Comparative Analysis with Related Compounds

To highlight the unique aspects of ETP, a comparison with similar compounds is presented below:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| This compound | Pyran ring with trifluoromethyl group | Enhanced lipophilicity and potential bioactivity |

| Ethyl 4-Oxo-4H-Pyran-2-Carboxylate | Pyran ring without trifluoromethyl | Lacks enhanced properties from fluorination |

| Methyl 6-Trifluoromethylthiocomanic Acid | Contains thiol and trifluoromethyl | Different functional properties due to sulfur |

| Diethyl 4-Pyrone-2,5-Dicarboxylate | Dicarboxylic acid structure | More acidic character; less lipophilic |

Case Studies and Research Findings

- Cytotoxicity Studies : A study evaluating ETP against MCF-7 cells reported an IC₅₀ value indicating moderate cytotoxicity, suggesting its potential as an anticancer agent .

- Enzyme Interaction Studies : Molecular docking studies revealed that ETP interacts favorably with COX-2 and LOX enzymes, showing promise as an anti-inflammatory agent. The binding affinities were significantly enhanced due to the electron-withdrawing effects of the trifluoromethyl group .

- Antioxidant Evaluation : In antioxidant assays, ETP exhibited strong activity against DPPH radicals, outperforming some known antioxidants, indicating its potential application in oxidative stress-related conditions .

Q & A

Q. What are the optimal synthetic routes for ethyl 4-oxo-6-(trifluoromethyl)-4H-pyran-2-carboxylate, and how do reaction conditions influence yield?

Answer: The compound can be synthesized via cyclocondensation of trifluoromethyl-containing precursors. For example, 6-(trifluoromethyl)comanic acid derivatives react with thiolating agents (e.g., NaHS) to form thiopyran intermediates, which are esterified to yield the target compound. Key factors include:

- Temperature : Decarboxylation side reactions occur above 80°C, reducing yields .

- Catalysts : Acidic conditions (H₂SO₄) promote decarboxylation, while neutral conditions favor esterification.

| Method | Reagents | Yield | Byproducts |

|---|---|---|---|

| Thiocomanic acid pathway | NaHS, H₂SO₄ | 7–15% | 2-(Trifluoromethyl)thiopyran |

| Direct esterification | Ethanol, H⁺ catalyst | 20–30% | Unreacted carboxylic acid |

Q. How is the crystal structure of this compound determined, and what software is recommended for refinement?

Answer: X-ray crystallography is the gold standard. The SHELX program suite (e.g., SHELXL) is widely used for small-molecule refinement due to its robustness in handling high-resolution data and twinned crystals . Key steps:

- Data Collection : Use a diffractometer with Mo-Kα radiation (λ = 0.71073 Å).

- Refinement : Apply SHELXL’s restraints for trifluoromethyl groups to model disorder.

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound’s electronic properties and reactivity?

Answer: The -CF₃ group is strongly electron-withdrawing, which:

- Reduces electron density at the pyran ring, making it susceptible to nucleophilic attack at the 4-oxo position.

- Enhances thermal stability due to the strong C-F bonds, as evidenced by TGA data (decomposition onset at 220°C) .

Q. What computational methods are suitable for modeling the compound’s interaction with biological targets?

Answer:

- DFT Calculations : Use Gaussian or ORCA to map electrostatic potential surfaces, identifying nucleophilic/electrophilic regions.

- Docking Studies : AutoDock Vina or Schrödinger Suite can predict binding affinities to enzymes (e.g., hydrolases), leveraging the compound’s ester moiety as a reactive handle .

Q. How can contradictory NMR data from different studies be resolved?

Answer: Contradictions often arise from solvent effects or dynamic processes. Strategies include:

- Variable Temperature NMR : Identify rotameric equilibria in the ester group.

- 2D Experiments (COSY, HSQC) : Assign all protons and carbons unambiguously (e.g., distinguish C-3 and C-5 signals in DMSO-d₆ vs. CDCl₃) .

Methodological Challenges

Q. What are the limitations of HPLC purity assays for this compound, and how can they be mitigated?

Answer:

- Co-elution Issues : Trifluoromethyl derivatives often co-elute with decarboxylation byproducts. Use UPLC with a C18 column (1.7 µm particles) and a water/acetonitrile gradient (5–95% over 15 min) for better resolution .

- Detection : Low UV absorbance of the -CF₃ group necessitates evaporative light scattering detection (ELSD).

Q. How does the choice of solvent affect the compound’s stability in long-term storage?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.